molecular formula C14H12N4O2S B12185219 3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide

Cat. No.: B12185219
M. Wt: 300.34 g/mol
InChI Key: KQHXAUWFGPBWIH-UHFFFAOYSA-N
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Description

3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is a complex organic compound that features a unique combination of thiazole and oxazolo pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the formation of the oxazolo pyridine structure. Common reagents used in these reactions include sulfur, nitrogen sources, and various catalysts to facilitate the formation of the heterocyclic rings .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-N-(1,3-thiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b][1,2]oxazolo[4,5-e]pyridine-4-carboxamide is unique due to its combination of thiazole and oxazolo pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H12N4O2S

Molecular Weight

300.34 g/mol

IUPAC Name

6-methyl-N-(1,3-thiazol-2-yl)-4-oxa-2,5-diazatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraene-8-carboxamide

InChI

InChI=1S/C14H12N4O2S/c1-7-10-11(12(19)17-14-15-5-6-21-14)8-3-2-4-9(8)16-13(10)20-18-7/h5-6H,2-4H2,1H3,(H,15,17,19)

InChI Key

KQHXAUWFGPBWIH-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC3=C(CCC3)C(=C12)C(=O)NC4=NC=CS4

Origin of Product

United States

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